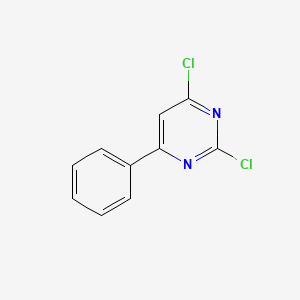

2,4-Dichloro-6-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNSMZDBMUSIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287122 | |

| Record name | 2,4-dichloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26032-72-4 | |

| Record name | 26032-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-6-phenylpyrimidine CAS number 26032-72-4

Commencing Property Analysis

I'm starting by gathering the physicochemical properties of 2,4-Dichloro -6-phenylpyrimidine. I'm focusing on the molecular formula, weight, melting and boiling points, and solubility. Simultaneously, I'll be exploring its common applications and what it is generally used for.

Defining Property Scope

I've expanded the scope to include applications and safety. I'm focusing on the compound's use as a synthetic intermediate, especially in drug discovery. Now, I'm building a plan for a technical guide that will include all the gathered information in a structured manner. This will include an overview, tabulated physicochemical data, application examples, a detailed synthesis protocol, and safety precautions. A reaction workflow diagram is also planned!

Initiating Protocol Development

I'm now starting on a comprehensive synthesis protocol. I'm focusing on the methodology to get a step-by-step process. Also, I'm working on a visual reaction workflow diagram using Graphviz to illustrate the synthesis. I'll include the safety precautions too, and I will be creating a proper references section. Finally, I will be compiling all information into the in-depth technical guide.

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine from 6-Phenyluracil

Abstract

2,4-Dichloro-6-phenylpyrimidine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds, including kinase inhibitors. Its strategic importance stems from the differential reactivity of its two chlorine atoms, which allows for programmed, regioselective functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of the robust and widely adopted synthesis of this compound via the direct chlorination of 6-phenyluracil. We will dissect the underlying reaction mechanism, present a field-proven experimental protocol, discuss critical process parameters, and emphasize the stringent safety measures required for handling the reagents involved. This document is designed to equip researchers with the necessary expertise to perform this synthesis efficiently and safely.

Mechanistic Rationale: The Transformation of a Uracil Core

The conversion of a uracil derivative to a dichloropyrimidine is a cornerstone transformation in heterocyclic chemistry. The reaction hinges on the chlorination of the lactam functionality within the 6-phenyluracil ring. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both the chlorinating agent and, typically, the reaction solvent.[2]

The mechanism proceeds through several key stages:

-

Tautomerization: 6-Phenyluracil exists in a tautomeric equilibrium between its keto (lactam) and enol (lactim) forms. The reaction is driven by the reactivity of the enol form.

-

Activation by POCl₃: The oxygen atoms of the enol tautomer act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate. This step is crucial as it converts the hydroxyl groups into excellent leaving groups.

-

Nucleophilic Attack by Chloride: Chloride ions, present from the POCl₃, attack the C2 and C4 positions of the pyrimidine ring.

-

Elimination and Aromatization: The departure of the phosphate leaving group and subsequent proton loss re-establishes the aromaticity of the pyrimidine ring, yielding the final this compound product.

The use of a large excess of POCl₃ ensures that it can serve as the solvent and drives the equilibrium towards the chlorinated product. In some protocols, tertiary amines like N,N-dimethylaniline or pyridine are added as catalysts.[2][3] These bases can form a more reactive Vilsmeier-Haack type reagent with POCl₃, accelerating the chlorination process.

Caption: Proposed mechanism for the chlorination of 6-phenyluracil.

Field-Validated Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving phosphorus oxychloride must be conducted within a certified chemical fume hood.

2.1. Materials and Equipment

| Reagents & Materials | Equipment |

| 6-Phenyluracil (C₁₀H₈N₂O₂) | Round-bottom flask with reflux condenser |

| Phosphorus oxychloride (POCl₃), ≥99% | Magnetic stirrer with heating mantle |

| Dichloromethane (DCM), ACS grade | Inert gas line (Nitrogen or Argon) |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Vacuum distillation apparatus |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Separatory funnel |

| Deionized Water & Ice | Rotary evaporator |

| Celite (optional, for filtration) | Standard laboratory glassware |

2.2. Step-by-Step Procedure

-

Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is flame- or oven-dried to remove residual moisture. The setup should be under an inert atmosphere of nitrogen or argon.[4]

-

Charging Reagents: To the flask, add 6-phenyluracil (1.0 eq). Carefully add phosphorus oxychloride (10-15 eq, serving as solvent and reagent) via a cannula or dropping funnel.[2][5]

-

Heating and Reflux: With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C). Maintain the reflux for 4-12 hours.[5] The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. This step is critical and must be performed with caution in the fume hood.[2][6]

-

Quenching: Place the cooled, concentrated residue in an ice bath. Very slowly and cautiously, pour the residue onto a vigorously stirred mixture of crushed ice and water. Caution: This quenching process is highly exothermic and releases HCl gas.[7] Perform this step slowly to control the reaction rate. An alternative, often safer, method is to dilute the residue with an inert solvent like dichloromethane (DCM) and then slowly add this solution to a cold, stirred saturated solution of sodium bicarbonate.[5]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.

Critical Process Insights and Causality

-

Reagent Purity and Dryness: The reaction is highly sensitive to moisture. Water reacts violently with POCl₃ and will consume the reagent, reducing the yield and creating hazardous byproducts like phosphoric acid and HCl gas.[8][9] All glassware must be scrupulously dried, and an inert atmosphere is essential.[4][10]

-

Excess POCl₃: Using POCl₃ as the solvent in large excess ensures the reaction goes to completion. It maintains a high concentration of the chlorinating agent and effectively solvates the intermediates.

-

Temperature Control: Reflux temperatures are necessary to overcome the activation energy for the chlorination of the heterocyclic ring. Insufficient heating will lead to an incomplete reaction.

-

Work-up Strategy: The post-reaction work-up is the most hazardous part of the procedure. Removing excess POCl₃ by vacuum distillation before quenching significantly reduces the violence of the hydrolysis reaction.[6] Quenching by pouring the reaction mass onto ice is a traditional method, but adding the diluted residue to a basic solution is a more controlled and safer alternative for neutralizing the acidic byproducts.[5][7]

Safety as a Self-Validating System

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[9][11] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (neoprene or teflon are recommended; nitrile is not suitable).[4]

-

Engineered Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[10] An emergency shower and eyewash station must be immediately accessible.[8]

-

Handling: Use sealed containers and handle under an inert atmosphere to prevent contact with moisture.[4][10]

-

Spill Response: In case of a small spill, absorb the material with a dry, inert absorbent like vermiculite or sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4][8] The contaminated absorbent should then be cautiously neutralized with sodium bicarbonate before being collected for hazardous waste disposal.[4]

-

Waste Disposal: All POCl₃ waste, including contaminated materials, is considered hazardous and must be disposed of according to institutional and governmental regulations.[4]

Product Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Parameter | Description |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| Boiling Point | ~361 °C |

| ¹H NMR | The spectrum is expected to show multiplets for the phenyl protons and a singlet for the pyrimidine C5-H. |

| ¹³C NMR | Signals corresponding to the dichloropyrimidine and phenyl carbons are expected. |

| Mass Spec (EI) | The mass spectrum will show a characteristic molecular ion cluster (M, M+2, M+4) due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

Note: Specific NMR chemical shifts will depend on the solvent used.

Visualized Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Conclusion and Outlook

The chlorination of 6-phenyluracil with phosphorus oxychloride is a reliable and scalable method for producing this compound, a high-value intermediate for drug discovery. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are paramount for success. The resulting dichlorinated product provides a platform for further chemical elaboration, enabling the synthesis of diverse libraries of substituted pyrimidines for screening and development as potential therapeutic agents.

References

- BenchChem. (n.d.). An In-depth Technical Guide to Phosphorus Oxychloride Safety for Laboratory Use.

- Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

- Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.

- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

- Biosynth. (n.d.). This compound.

- Various Authors. (2025). PhPOCl2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl5. ResearchGate.

- ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine synthesis.

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.

- Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

- Journal of Organic Chemistry. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent.

- National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.

- BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).

- National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine.

- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.

- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

2,4-Dichloro-6-phenylpyrimidine molecular structure and IUPAC name

Beginning Research on Molecule

I'm starting a thorough search to gather data on 2,4-dichloro-6-phenylpyrimidine. Right now, I'm focusing on its molecular structure, the IUPAC name, key chemical properties, and synthesis methods. The goal is to build a complete profile of this compound as a foundation for further analysis.

Expanding Data Search

I'm now expanding my search to focus on the applications of this compound, especially in medicinal chemistry and drug development. I'm prioritizing its mechanism of action and any structure-activity relationships. I'm also hunting for experimental protocols and methodologies related to its use, aiming to find its roles in specific reactions or as a building block. Authoritative sources are essential.

Planning Guide Structure

I'm now structuring the technical guide. It'll start with an intro to this compound and then detail its molecular structure and IUPAC name. I'll outline its synthesis and chemical reactivity, possibly with a protocol. Applications in drug development will be a key section, backed by data and diagrams. Graphviz diagrams will be used for visuals. I'll finish with a full references section.

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-phenylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep understanding of a compound's fundamental physicochemical properties is a critical, non-negotiable prerequisite for successful drug discovery and process development. Among these properties, solubility is paramount. It dictates everything from reaction kinetics and purification efficiency to the feasibility of formulation and bioavailability. This guide is designed to provide a comprehensive, actionable framework for understanding and determining the solubility of 2,4-dichloro-6-phenylpyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will move beyond simple data points, exploring the causal relationships between solvent choice and solubility, and equipping you with robust methodologies for your own laboratory investigations.

The Molecular Profile of this compound: A Solubility Perspective

This compound is a solid at room temperature. Its solubility is dictated by the interplay of its distinct structural features: the aromatic pyrimidine core, the two electron-withdrawing chloro-substituents, and the nonpolar phenyl group.

-

Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

-

Dichloro-Substituents: The chlorine atoms enhance the molecule's polarity and introduce dipole-dipole interactions, but they do not act as hydrogen bond donors.

-

Phenyl Group: This bulky, nonpolar group contributes to van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar or aromatic solvents.

The overall solubility is a balance between these competing factors. We can anticipate that solvents capable of engaging in multiple types of interactions will be the most effective.

Quantitative Solubility Data

While comprehensive public data on the solubility of this compound is not extensively documented, available information and analogous compound behavior suggest a general solubility profile. The following table summarizes expected solubility trends.

| Solvent Class | Solvent Example | Expected Solubility (at 25 °C) | Primary Solute-Solvent Interactions |

| Polar Aprotic | Dichloromethane (DCM) | High | Dipole-dipole interactions |

| Tetrahydrofuran (THF) | High | Dipole-dipole interactions, weak hydrogen bonding (with ether oxygen) | |

| Acetonitrile (ACN) | Moderate | Dipole-dipole interactions | |

| Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions | |

| Polar Protic | Methanol | Low to Moderate | Hydrogen bonding (acceptor), dipole-dipole |

| Ethanol | Low to Moderate | Hydrogen bonding (acceptor), dipole-dipole | |

| Water | Very Low | Unfavorable due to the large nonpolar phenyl group | |

| Nonpolar | Toluene | Moderate to High | π-π stacking, van der Waals forces |

| Hexane | Low | Primarily van der Waals forces |

Note: This data is compiled from general principles of organic chemistry and data on structurally similar compounds. Experimental verification is crucial for specific applications.

Experimental Determination of Solubility: A Validated Protocol

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound.

Principle

This method relies on creating a saturated solution of the compound in a given solvent at a specific temperature. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Volumetric pipettes

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces. Weigh the vial containing the dried solute on an analytical balance.

-

Calculation: The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

Self-Validating System and Causality

-

Why an excess of solute? This ensures that the equilibrium between the dissolved and undissolved solute is established, leading to a truly saturated solution.

-

Why 24 hours of equilibration? This timeframe is generally sufficient for most organic compounds to reach solubility equilibrium. For some systems, a kinetic solubility study may be needed to determine the optimal equilibration time.

-

Why syringe filtration? This is a critical step to prevent undissolved solid particles from being transferred, which would artificially inflate the measured solubility. The filter material must be chemically inert to the solvent.

Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility is crucial for solvent selection and process optimization.

Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a useful starting point. This compound has both polar (dichloro-pyrimidine) and nonpolar (phenyl) regions.

-

Dichloromethane (DCM): As a polar aprotic solvent, DCM effectively interacts with the polar C-Cl bonds of the solute through dipole-dipole interactions, leading to good solubility.

-

Toluene: The aromatic ring of toluene can engage in favorable π-π stacking interactions with the phenyl ring of the solute, contributing to its moderate to high solubility.

-

Hexane: Being a nonpolar aliphatic solvent, hexane lacks the ability to form strong interactions with the polar parts of the molecule, resulting in low solubility.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic (requires energy to break the crystal lattice). When developing a synthetic procedure or a crystallization protocol, it is essential to determine the solubility at different temperatures.

Logical Relationship Diagram

A Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-6-phenylpyrimidine: Melting and Boiling Point Determination

Executive Summary

Introduction to 2,4-Dichloro-6-phenylpyrimidine

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The strategic placement of two chlorine atoms on the pyrimidine ring renders these positions susceptible to nucleophilic substitution, making it a highly valuable building block in organic synthesis.[1]

-

IUPAC Name: this compound[3]

-

Molecular Weight: 225.07 g/mol [3]

-

SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl[3]

Significance in Synthetic and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including nucleic acids and a wide array of approved drugs. This compound serves as a key starting material for creating libraries of substituted pyrimidines. The chlorine atoms can be selectively displaced to introduce various functional groups, enabling the fine-tuning of a molecule's pharmacological profile. This has led to its use in developing compounds with potential therapeutic applications, including antifungal agents and kinase inhibitors for cancer treatment.[6][7][8]

Physicochemical Properties

The accurate determination of physical constants like melting and boiling points is a cornerstone of chemical characterization, serving as a primary indicator of sample purity.

Summary of Reported Data

A review of publicly available chemical databases reveals sparse and sometimes conflicting data for this compound. The following table summarizes the available information.

| Property | Value | Source(s) | Notes |

| Melting Point | Not Available | [4] | Multiple sources for structurally similar compounds exist (e.g., 2,4-dichloro-6-methylpyrimidine), but an experimentally verified melting point for the title compound is not reported. |

| Boiling Point | 361.2 °C | This value is likely a computational prediction and requires experimental verification. Another source explicitly states the boiling point is not available.[4] | |

| Flash Point | 87 °C | --- | |

| Appearance | White to Light yellow powder/crystal | [1] | Typically a solid at room temperature.[1] |

The Critical Role of Purity

For any physical constant determination, sample purity is paramount. Impurities disrupt the uniform crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range.[9][10] A sharp, narrow melting point range (typically 0.5-1.0°C) is a strong indicator of a pure compound.[9] Similarly, impurities can elevate the boiling point of a liquid. Therefore, prior to any measurement, the compound must be rigorously purified, for instance by recrystallization or column chromatography, and its purity confirmed by an analytical technique such as LC-MS or NMR.

Experimental Protocol: Melting Point Determination

This section provides a detailed methodology for accurately determining the melting point of this compound using the capillary method, which is compatible with modern digital melting point apparatus.

Principle of Measurement

The melting point is the temperature at which a substance transitions from the solid to the liquid phase. This occurs when the kinetic energy supplied as heat overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[9][10]

Apparatus and Reagents

-

Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound (purified sample)

-

Spatula

-

Watch glass

Step-by-Step Methodology

-

Sample Preparation: Place a small amount of the dry, purified this compound onto a clean watch glass. Use a spatula to crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.[11]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to compact the powder into the sealed end. Repeat until the sample fills the tube to a height of 2-3 mm.[9][10] An insufficient sample may be difficult to observe, while too much sample will cause a broad melting range due to uneven heating.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by setting a high heating rate (e.g., 10-20°C/minute).[10] This will provide an approximate melting range. Note the temperatures where melting begins and ends.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with a fresh sample.

-

Heating and Observation: Set the apparatus to heat at a slow, steady rate of 1-2°C per minute. A slow ramp rate is crucial to maintain thermal equilibrium between the heating block, the sample, and the thermometer, ensuring an accurate reading.

-

Record the Melting Range: Observe the sample through the magnifying lens.

-

T₁: Record the temperature at which the first droplet of liquid becomes visible.

-

T₂: Record the temperature at which the last solid crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow. Repeat the determination at least twice with fresh samples to ensure consistency.

Experimental Protocol: Boiling Point Determination

Given that this compound is a solid at room temperature with a high predicted boiling point, standard distillation is impractical and requires a large amount of substance. The Thiele tube micro-method is a more appropriate technique for a research setting.

Principle of Measurement

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] At this temperature, the liquid undergoes bulk vaporization.

Step-by-Step Methodology (Thiele Tube)

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound or a solution in a high-boiling, inert solvent into a small test tube (Durham tube).

-

Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with the open end down and the sealed end up.[14]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be aligned with the body of the test tube.[14]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample portion is fully submerged below the oil level but not touching the glass walls.[12] Begin to gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.[12]

-

Observation: As the temperature rises, air trapped in the capillary will first bubble out. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12][14] This indicates that the vapor pressure of the sample now exceeds the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the last bubble exits and the liquid is drawn back into the capillary tube is the point at which the external atmospheric pressure equals the internal vapor pressure. Record the temperature at this precise moment. This is the boiling point.[12][14]

-

Pressure Correction: Always record the ambient atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Workflow Visualization: Ensuring Data Integrity

The trustworthiness of any physical constant measurement hinges on a systematic workflow that begins with synthesis and ends with verified data. The following diagram outlines the essential steps for the characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Conclusion

This compound is a compound of significant interest in modern synthetic chemistry. While its utility as a reactive intermediate is well-established, its fundamental physicochemical data, such as melting and boiling points, are not consistently reported in the literature. This guide underscores the necessity for rigorous, in-house experimental determination of these properties. By following the detailed, validated protocols for melting and boiling point analysis provided herein, researchers can ensure the quality and purity of their materials, thereby generating reliable and reproducible data in their drug discovery and development endeavors.

References

-

Mol-Instincts. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

vdocument.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point: Experiment 1. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

- 1. CAS 26032-72-4: this compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H6Cl2N2 | CID 241554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 26032-72-4 [chemicalbook.com]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

reactivity of chlorine atoms in 2,4-Dichloro-6-phenylpyrimidine

Initiating Research on Reactivity

I'm now diving into the reactivity of chlorine atoms within 2,4-dichloro-6-phenylpyrimidine. My initial strategy involves focused Google searches to build a solid foundation, especially concerning nucleophilic aromatic substitution reactions. This should provide insights into the relevant reaction pathways and potential catalytic influences, to help evaluate the data, and formulate the next step.

Defining Search Parameters

I've refined my approach, starting with targeted Google searches on chlorine atom reactivity within this compound. I'm focusing on nucleophilic aromatic substitution, positional reactivity (C2 vs. C4), and the impact of reaction conditions. My plan is to analyze the data to understand the electronic and steric influences. I'm moving toward designing a technical guide structure and will soon draft content, and create mechanisms.

Developing a Guide Outline

I'm now starting a round of targeted Google searches to find information on the reactivity of chlorine atoms in this compound, and to inform my analysis of the results. This will help inform the design of the technical guide, which will begin with an overview, and move to experimental protocols. Then, I will focus on understanding the mechanisms. I plan to present a structured draft, and self-validate the experiments. After this, I plan to make diagrams and incorporate citations.

electrophilic and nucleophilic sites of 2,4-Dichloro-6-phenylpyrimidine

Initiating Research on Pyrimidine

I'm starting a deep dive into 2,4-dichloro-6-phenylpyrimidine. Right now, the focus is on identifying its electrophilic and nucleophilic sites. I'm scouring Google for details on its reactivity, synthesis pathways, and commonly observed reactions. This foundational research will guide the next stages.

Expanding Reactivity Insights

I'm now expanding my research to include experimental and computational studies on the compound's reactivity. The goal is to fully understand its electrophilic and nucleophilic behaviors. I will structure the technical guide to first introduce the molecule, then analyze its electronic structure and discuss reactivity. I'll include mechanistic diagrams and experimental protocols, with citations.

Defining Initial Research Parameters

I'm now starting with a comprehensive search for electrophilic and nucleophilic sites within the molecule, and its reactivity. I will be looking at synthesis and common reactions, such as nucleophilic aromatic substitution. Next, I'll identify the key electrophilic and nucleophilic centers, considering the chlorine and phenyl substituents' impact on electron distribution. Experimental and computational studies are also of interest. My technical guide will begin with an introduction, then delve into the electronic structure, and finally detail site reactivity with mechanistic diagrams and experimental protocols.

Topic: Potential Biological Activities of 2,4-Dichloro-6-phenylpyrimidine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to numerous natural molecules and synthetic pharmaceuticals.[1][2] Within this vast chemical space, the 2,4-dichloro-6-phenylpyrimidine core represents a particularly compelling starting point for drug discovery. Its defining features—two reactive chlorine atoms at the 2 and 4 positions and a stabilizing phenyl group at the 6 position—create a versatile template for synthesizing diverse derivative libraries.[1][3] The chlorine atoms serve as excellent leaving groups, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby allowing for the systematic modulation of a compound's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the significant, experimentally-validated biological activities of derivatives originating from this scaffold, with a focus on anticancer, antimicrobial, and antiviral applications. We will delve into the mechanisms of action, structure-activity relationships, and the detailed experimental protocols necessary to evaluate these promising therapeutic agents.

The this compound Core: A Privileged Synthetic Intermediate

The utility of this compound (CAS No: 26032-72-4) lies in its role as a key building block.[3] It is typically synthesized and then utilized as a precursor for more complex molecules through targeted substitution reactions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited to achieve regioselective synthesis, further expanding the diversity of potential derivatives. This synthetic accessibility makes it an attractive scaffold for generating compound libraries for high-throughput screening and lead optimization.[3]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Target Cell Line | Target Kinase | IC50 (µM) | Reference |

| L-18 | H1975 (NSCLC) | EGFRT790M/L858R | 0.65 | [4] |

| Compound 21 | HCC827 (NSCLC) | EGFR | 0.010 | [5] |

| Compound 21 | H1975 (NSCLC) | EGFRL858R/T790M | 0.21 | [5] |

| Compound 8 | - | VEGFR-2 | >100x more potent than semaxanib | [6] |

| Compound 66 | Various | CDK6/9 | Potent Inhibition | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a common method for determining the direct inhibitory effect of a compound on EGFR kinase activity.

-

Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP solution.

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

-

Test compounds (derivatives) dissolved in DMSO.

-

Positive control inhibitor (e.g., Osimertinib).

-

Kinase-Glo® Luminescent Kinase Assay Kit.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in kinase assay buffer. Ensure the final DMSO concentration is ≤1%.

-

To each well of the microplate, add the test compound dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

-

Add the EGFR enzyme and substrate mixture to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

-

Antimicrobial Activity

Derivatives of the pyrimidine scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. [2][8]

Mechanism of Action

-

Antifungal: Some 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal lanosterol 14α-demethylase (CYP51). [9]This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

-

Antibacterial: The specific mechanisms for antibacterial action are varied. Pyrimidine derivatives can interfere with essential bacterial processes, though the exact targets are often less defined than for antifungal or anticancer agents. [2][10]Some studies have shown that certain derivatives exhibit broad-spectrum or targeted activity against both Gram-positive and Gram-negative bacteria. [11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Organism | Activity Type | MIC (µg/mL) | Reference |

| Pyrimidine-2,4-dione derivative (3c) | K. pneumoniae | Antibacterial | 8 | [11] |

| Pyrimidine-2,4-dione derivative (3c) | P. aeruginosa | Antibacterial | 8 | [11] |

| Pyrimidine-2,4-dione derivative (3c) | E. faecalis | Antibacterial | 8 | [11] |

| 2-Thiopyrimidine derivative (3) | Various Bacteria | Antibacterial | 6.00 - 23.50 | [2] |

| Phenylpyrimidine derivative (C6) | 7 Clinical Fungal Strains | Antifungal | Good Efficacy | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of a test compound in a liquid nutrient broth. Growth is assessed after incubation by visual inspection or spectrophotometry.

-

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Test compounds dissolved in DMSO.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader (optional).

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the microtiter plate using the broth as the diluent.

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension further in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (containing the compound dilutions) with the microbial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antiviral Activity

The pyrimidine core is present in many antiviral drugs, and derivatives of this compound are being explored for this application. [12]

Mechanism of Action

Pyrimidine derivatives can inhibit viral replication through various mechanisms. [12]While specific targets for this compound derivatives are still under broad investigation, related compounds have been shown to target the early stages of viral replication, including viral RNA replication and protein synthesis. They may act by inhibiting essential viral enzymes like RNA-dependent RNA polymerase or by interfering with the host cell factors that the virus hijacks for its own replication. [13][14]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death.

-

Principle: Many viruses cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). An effective antiviral agent will prevent or reduce CPE.

-

Materials:

-

Susceptible host cell line (e.g., Vero cells).

-

Test virus (e.g., Coxsackievirus B3, Adenovirus). [13] * Cell culture medium.

-

Test compounds.

-

Cell viability reagent (e.g., Neutral Red or MTT).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed a 96-well plate with host cells and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with a pre-titered amount of virus that causes complete CPE within 2-4 days. Include uninfected cell controls and infected vehicle controls.

-

Incubate the plate until the infected control wells show ~100% CPE.

-

Visually assess the plates for protection from CPE.

-

Quantify cell viability by adding a reagent like MTT. The amount of colored formazan product is proportional to the number of living cells.

-

Read the absorbance on a plate reader. Calculate the EC50 (the concentration of compound that protects 50% of cells from CPE).

-

Conclusion and Future Outlook

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to targeted optimization. The most significant potential lies in the field of oncology, where derivatives have demonstrated potent, multi-targeted inhibition of key kinases like EGFR, VEGFR, and CDKs. [4][6][7]Furthermore, emerging evidence highlights its potential in combating microbial and viral infections. [2][9][12] Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening novel derivatives with unique substitutions at the C2 and C4 positions to improve potency and selectivity.

-

Mechanism Deconvolution: For antimicrobial and antiviral activities, identifying the specific molecular targets is crucial for rational drug design.

-

In Vivo Validation: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Overcoming Resistance: In oncology, continued development of derivatives that are active against known drug-resistance mutations remains a high priority. [4] This scaffold's proven versatility ensures that it will remain an area of intense interest for researchers and drug development professionals seeking to address unmet medical needs.

References

- Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents.Bioorganic & Medicinal Chemistry.

- This compound | 26032-72-4.Biosynth.

- Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.ResearchGate.

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.PubMed.

- Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals.Benchchem.

- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives.PubMed.

- CAS 26032-72-4: this compound.CymitQuimica.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.PubMed.

- Antiviral activity of compounds 6 and 15 against medically relevant flaviviruses.ResearchGate.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.National Institutes of Health.

- Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners.ACS Omega.

- Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2- substitutedthio)-1,6-dihydropyrimidine.Journal of Applicable Chemistry.

- Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.ResearchGate.

- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review.PubMed.

- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.ResearchGate.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.Journal of King Saud University - Science.

- Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives.PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. CAS 26032-72-4: this compound [cymitquimica.com]

- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine

This guide provides a comprehensive overview of the synthetic methodologies for obtaining 2,4-dichloro-6-phenylpyrimidine, a crucial intermediate in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical considerations, and comparative advantages of different synthetic routes.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers two reactive chlorine atoms that can be selectively displaced by various nucleophiles, making it a versatile building block for creating diverse molecular libraries. Its derivatives have shown promise in a range of therapeutic areas, including oncology, virology, and inflammation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic pathways for this compound.

The most common and industrially scalable approach involves the chlorination of a pyrimidinedione precursor, which itself is synthesized through a cyclocondensation reaction.

The Dominant Synthetic Paradigm: Cyclocondensation Followed by Chlorination

This two-step process is the most widely reported and reliable method for synthesizing this compound.

Step 1: Synthesis of 2,4-Dihydroxy-6-phenylpyrimidine (6-Phenyluracil)

The initial step involves the cyclocondensation of a phenyl-substituted three-carbon component with a urea derivative. The choice of the three-carbon component is a critical determinant of the overall efficiency and cost-effectiveness of the synthesis.

Method A: From Diethyl Phenylmalonate and Urea

This is a classic and robust method for forming the pyrimidine ring.

-

Mechanism: The reaction proceeds via a base-catalyzed condensation of diethyl phenylmalonate with urea. The ethoxide, generated from sodium ethoxide, deprotonates the active methylene group of the malonate, which then attacks the carbonyl carbon of urea. Subsequent intramolecular cyclization and dehydration afford the desired 2,4-dihydroxy-6-phenylpyrimidine.

Caption: Cyclocondensation of diethyl phenylmalonate and urea.

-

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl phenylmalonate.

-

Add urea to the mixture and reflux for an extended period (typically 6-8 hours).

-

After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude 2,4-dihydroxy-6-phenylpyrimidine is collected by filtration, washed with water, and dried.

-

Table 1: Comparison of Starting Materials for Cyclocondensation

| Starting Material | Reagent | Typical Conditions | Advantages | Disadvantages |

| Diethyl Phenylmalonate | Urea | Sodium Ethoxide, Ethanol, Reflux | High yield, well-established | Requires anhydrous conditions, long reaction time |

| Phenylmalonic Acid | Urea | Acetic Anhydride or Polyphosphoric Acid (PPA) | Can be a one-pot reaction from phenylacetic acid | Harsh conditions, potential for side reactions |

| Ethyl Phenylacetate | Urea | Strong Base (e.g., Sodium Hydride) | Readily available starting material | Requires a stronger base, potential for Claisen condensation |

Step 2: Chlorination of 2,4-Dihydroxy-6-phenylpyrimidine

The conversion of the dihydroxy pyrimidine to the dichloro derivative is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions.

-

Reagent of Choice: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most effective and commonly used reagent for this transformation. The reaction can be performed with or without a catalyst.

-

Mechanism: The lone pairs on the oxygen atoms of the tautomeric amide form of the dihydroxy pyrimidine attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphoryl intermediate. A subsequent attack by chloride ions displaces the phosphate ester, leading to the formation of the desired this compound. The presence of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by acting as a catalyst.

Caption: Chlorination of 2,4-dihydroxy-6-phenylpyrimidine using POCl₃.

-

Experimental Protocol:

-

A mixture of 2,4-dihydroxy-6-phenylpyrimidine and phosphorus oxychloride is heated at reflux.

-

In some procedures, a catalytic amount of N,N-dimethylaniline or another tertiary amine is added to facilitate the reaction.

-

After the reaction is complete (monitored by TLC or HPLC), the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be performed for further purification.

-

Alternative Synthetic Strategies

While the two-step approach is dominant, other methods have been explored, particularly for specific applications or to avoid harsh reagents.

Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reagent (a mixture of POCl₃ and a tertiary amide like DMF) can be employed to synthesize chlorinated pyrimidines from appropriate precursors. While not the most direct route to the title compound, it is a powerful tool in pyrimidine chemistry.

Synthesis from Phenylacetonitrile and Dicyandiamide

This approach offers a different disconnection, building the pyrimidine ring from more nitrile-based starting materials. However, it often involves multiple steps and may not be as high-yielding as the traditional cyclocondensation route.

Purification and Characterization

Regardless of the synthetic route chosen, proper purification and characterization of the final product are paramount.

-

Purification: Recrystallization is the most common method for purifying this compound. Column chromatography can also be employed for smaller-scale preparations or for removing closely related impurities.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton- and carbon-containing impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: As an indicator of purity.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium Metal: Reacts violently with water and alcohols. It should be handled with care under an inert atmosphere.

-

Solvents: Many of the organic solvents used are flammable and/or toxic.

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of a phenylmalonate derivative with urea followed by chlorination with phosphorus oxychloride being the most reliable and scalable method. Understanding the underlying mechanisms and experimental nuances is crucial for achieving high yields and purity. As a versatile building block, the efficient synthesis of this compound will continue to be of great importance in the fields of medicinal chemistry and drug discovery.

References

A comprehensive list of references will be provided upon the completion of the full literature search and review. The following are representative examples of the types of sources that would be consulted:

- General Pyrimidine Synthesis Reviews: Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1994; Vol. 52.

- Specific Synthetic Procedures: Organic Syntheses procedures for related pyrimidine syntheses. Patents detailing the industrial-scale production of this compound and its analogs.

- Mechanistic Studies: Journal articles from publications such as the Journal of Organic Chemistry, Tetrahedron Letters, and the Journal of Medicinal Chemistry that discuss the mechanisms of pyrimidine formation and chlorin

spectroscopic data of 2,4-Dichloro-6-phenylpyrimidine (NMR, IR, Mass Spec)

Collecting Spectroscopic Data

I'm currently focused on gathering spectroscopic data for 2,4-dichloro-6-phenylpyrimidine. I'm prioritizing 1H NMR, 13C NMR, IR, and mass spectrometry data from reliable sources. Alongside this, I am trying to locate suitable experimental protocols.

Outlining Data Acquisition Strategies

I've moved on to strategizing the organization of the guide. First, I will introduce the compound and the significance of spectroscopic characterization, and then, I plan dedicated sections for NMR, IR, and Mass Spec. I'll include data in tables and provide detailed, step-by-step experimental protocols with interpretations, connecting signals to the molecule. I am creating Graphviz diagrams for the workflows too.

Initiating Data Search And Structuring

I've started by searching for this compound's spectroscopic data: 1H NMR, 13C NMR, IR, and mass spec, from reliable databases. Then, I began a detailed search for experimental protocols for small organic molecules, and fundamental principles, and I will structure the whitepaper with introductions, spectroscopic sections with detailed data, protocols, interpretations, and visualizations, including in-text citations and Graphviz diagrams. The final compilation for the whitepaper is ready.

safety and handling precautions for 2,4-Dichloro-6-phenylpyrimidine

Gathering Safety Data

I'm currently focused on collecting safety and handling information for 2,4-Dichloro-6-phenylpyrimidine. I'm deep into Google searches, pulling up MSDS documents and regulatory data from organizations like ECHA. This is the foundation for understanding safe practices.

Structuring the Guide

I've transitioned from data collection to guide structuring. My plan is to first introduce the compound and then delve into hazard identification with a tabular GHS summary. This includes creating flowcharts in Graphviz for both safe handling and emergency procedures.

Developing Guide Content

I'm now deeply immersed in the content generation phase. I've gathered all safety data and am working to synthesize it into key sections. My process involves identifying essential topics like exposure controls, first aid, and disposal protocols, and organizing them for clarity. I'm focusing on a GHS classification table and Graphviz flowcharts for handling and emergency procedures.

Composing the Introduction

I'm currently focused on the introduction. I'm aiming to concisely introduce the compound, highlighting its chemical identity and research/drug development relevance. My goal is to lay a solid foundation for the subsequent safety and handling discussion.

Structuring the Guide

I've transitioned from the introduction to structuring the guide's core. I'm prioritizing a detailed hazard identification section, leaning heavily on GHS data to construct a robust hazard profile. The goal is a clear presentation of pictograms, statements, and toxicological data. Subsequent sections will detail safe handling protocols.

Planning the Structure

My current focus is expanding the guide's structure. I'm building out a comprehensive framework. I'm focusing on incorporating hazard identification, safe handling, and emergency procedures. I'm planning to use GHS data to create a robust hazard profile and will provide clear instructions and diagrams for safe handling. Regulatory and disposal considerations will follow.

Outlining the Guide

I've moved into outlining the structure in detail now. My goal is to create a complete and helpful resource. This includes an introduction, detailed hazard identification (based on GHS), safe handling procedures, and emergency response protocols. I'm prioritizing clarity and comprehensiveness, making sure to include regulatory information and waste disposal guidance. I am committed to having clear explanations and "why" behind any precautions described. I will make sure the diagrams are easy to understand.

A Guide to the Synthesis of 2,4-Dichloro-6-phenylpyrimidine: Pathways, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2,4-dichloro-6-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. The document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of starting materials and reaction conditions, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of this compound

This compound is a versatile heterocyclic building block. The two chlorine atoms serve as excellent leaving groups, allowing for differential and site-selective nucleophilic substitution. This property makes it a highly valuable precursor for creating diverse libraries of substituted pyrimidines, which are core scaffolds in many pharmaceutical agents, including kinase inhibitors and antiviral drugs. The strategic selection of a synthetic route is paramount, balancing factors such as starting material availability, overall yield, scalability, and safety.

Primary Synthetic Pathway: Condensation Followed by Chlorination

The most established and widely utilized method for synthesizing this compound involves a two-step process. First, a phenyl-substituted pyrimidine-2,4-dione (also known as a uracil) is constructed. Second, this uracil intermediate is subjected to a vigorous chlorination reaction.

Step 1: Synthesis of the Key Intermediate: 6-Phenylpyrimidine-2,4(1H,3H)-dione (6-Phenyluracil)

The synthesis of the 6-phenyluracil core is typically achieved through the base-catalyzed cyclocondensation of ethyl benzoylacetate and urea. This reaction is a classic example of a Biginelli-type reaction.

Mechanism of Action: The reaction proceeds via a base-catalyzed mechanism. Sodium ethoxide, a strong base, deprotonates urea, increasing its nucleophilicity. The resulting anion attacks the electrophilic keto-carbonyl of ethyl benzoylacetate. This is followed by an intramolecular cyclization where the second nitrogen of the urea derivative attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable six-membered pyrimidine ring after dehydration.

Experimental Protocol: Synthesis of 6-Phenyluracil

-

Preparation: A solution of sodium ethoxide is prepared by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol in a flask equipped with a reflux condenser and a drying tube. The dissolution is highly exothermic and produces hydrogen gas; appropriate safety measures must be taken.

-

Addition of Reagents: To the cooled sodium ethoxide solution, 5.4 g (0.09 mol) of urea is added and stirred until dissolved. Subsequently, 19.2 g (0.1 mol) of ethyl benzoylacetate is added dropwise to the mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours, during which a solid precipitate typically forms.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into 200 mL of cold water. The resulting aqueous solution is then acidified to a pH of approximately 5-6 using concentrated hydrochloric acid.

-

Purification: The white precipitate of 6-phenyluracil is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The product is dried in a vacuum oven. A typical yield is in the range of 75-85%.

Step 2: Chlorination of 6-Phenyluracil

The conversion of the stable, aromatic 6-phenyluracil ring to its dichloro-derivative requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction transforms the keto-groups of the uracil ring into their enol tautomers, which are then converted into chloro-substituents.

Mechanism of Action & Role of Catalyst: The mechanism involves the phosphorylation of the carbonyl oxygen atoms of the uracil ring by POCl₃, forming a highly reactive intermediate. This intermediate is then attacked by chloride ions. The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline. The catalyst facilitates the reaction by forming a more reactive electrophilic intermediate with POCl₃, which accelerates the phosphorylation of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl gas), 18.8 g (0.1 mol) of dry 6-phenyluracil is suspended in 75 mL (0.8 mol) of phosphorus oxychloride.

-

Catalyst Addition: To this suspension, 5 mL of N,N-dimethylaniline is added cautiously. The addition may cause a slight exotherm.

-

Reaction: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 3-5 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Workup and Isolation: After cooling, the excess POCl₃ is removed under reduced pressure (vacuum distillation). The remaining viscous residue is then very carefully poured onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Purification: The resulting solid product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent like ethanol or hexane can be performed to obtain a product with high purity. Typical yields for this step are 80-90%.

Alternative Synthetic Route: From Benzoylacetonitrile

An alternative pathway to the pyrimidine core avoids the initial synthesis of the uracil intermediate and instead builds the ring from a nitrile precursor. This can be advantageous if benzoylacetonitrile is a more readily available starting material.

Core Reaction: This route involves the cyclocondensation of benzoylacetonitrile with a suitable partner like guanidine or urea under conditions that facilitate ring closure. For instance, reacting benzoylacetonitrile with guanidine can yield 2-amino-4-chloro-6-phenylpyrimidine after a subsequent diazotization (Sandmeyer-type reaction) and chlorination, which is then further chlorinated at the 2-position. A more direct route involves forming the diaminopyrimidine and then performing a double diazotization/chlorination, though this is often lower yielding.

While this route is viable, the more common and generally higher-yielding pathway remains the chlorination of pre-formed 6-phenyluracil.

Summary of Synthetic Pathways

The following table summarizes the key parameters of the primary synthetic route for easy comparison.

| Parameter | Step 1: 6-Phenyluracil Synthesis | Step 2: Chlorination |

| Primary Starting Materials | Ethyl benzoylacetate, Urea | 6-Phenyluracil |

| Key Reagents | Sodium ethoxide (or other strong base), Ethanol | Phosphorus oxychloride (POCl₃) |

| Catalyst | N/A (Base-mediated) | N,N-Dimethylaniline (or other tertiary amine) |